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Compound of Interest

Compound Name: (3-Methylbutoxy)benzene

Cat. No.: B2804405

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (3-Methylbutoxy)benzene,
also known as isopentyl phenyl ether. It covers its chemical properties, established synthetic
routes, characteristic reactions, spectroscopic data, and applications, with a focus on providing
detailed experimental and analytical information for laboratory use.

Chemical and Physical Properties

(3-Methylbutoxy)benzene is an aromatic ether characterized by a benzene ring linked to a 3-
methylbutoxy (isoamyloxy) group. This structure imparts distinct properties, making it a
valuable intermediate in various fields of chemical synthesis.[1] Its key identifiers and physical
properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties
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Property Value Source
CAS Number 1129-64-2 [1][2][3]
Molecular Formula C11H160 [2][3]
Molecular Weight 164.24 g/mol [21[31[4]
IUPAC Name (3-Methylbutoxy)benzene [3]

Isopentyl phenyl ether, (3-
Synonyms [3]
methyl-butoxy)-benzene

ZSBTVXBAENDZBH-
InChliKey [3]
UHFFFAOYSA-N
SMILES CC(C)ccoci=cc=Ccc=C1 [3]
Appearance Colorless oil [5]

) Min. 95% (commercially
Purity _ (2]
available)

Synthesis of (3-Methylbutoxy)benzene

The synthesis of (3-Methylbutoxy)benzene is most commonly achieved through nucleophilic
substitution reactions, with the Williamson ether synthesis being a primary and efficient
method.[1] Alternative methods, such as palladium-catalyzed dehydrogenation, have also been
developed.[5][6]

Williamson Ether Synthesis

This classical method involves the reaction of a phenoxide ion with an alkyl halide. Phenol is
first deprotonated by a base to form the more nucleophilic phenoxide, which then displaces the
halide from 1-bromo-3-methylbutane.[1]

» Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and
magnetic stirrer, combine phenol, 1-bromo-3-methylbutane, and a base such as potassium
carbonate (K2COs).[1] A polar aprotic solvent like dimethylformamide (DMF) or acetone is
used as the reaction medium.[1]
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o Catalyst Addition (Optional): To improve reaction efficiency, a phase-transfer catalyst like
tetrabutylammonium bromide can be added to the mixture.[1]

e Reaction: Heat the mixture to a temperature between 80—-120°C and maintain reflux with
vigorous stirring.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or
Gas Chromatography (GC).

o Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with
water and extract the product into an organic solvent such as diethyl ether or ethyl acetate.

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be further purified
by silica gel column chromatography or distillation to yield pure (3-Methylbutoxy)benzene.

[6]
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Figure 1: Williamson Ether Synthesis Workflow.

Palladium-Catalyzed Dehydrogenative Alkylation

Aryl ethers can also be synthesized from cyclohexanone derivatives and alcohols using a
palladium on charcoal (Pd/C) catalyst.[5][6] This method represents a more modern approach
to C-O bond formation.

o Reactant Preparation: In a round-bottom flask equipped with a condenser, add the
cyclohexanone derivative to an excess of 3-methyl-1-butanol (which acts as both reagent
and solvent).[5]
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o Catalyst Addition: Add 5% Palladium on charcoal (Pd/C) to the mixture under an inert
atmosphere (e.g., argon).[5]

» Reaction: Stir the mixture vigorously at a high temperature (e.g., 130°C) for approximately 24
hours.[5][6]

o Work-up: After the reaction, dissolve the crude mixture in a solvent like dichloromethane
(CH2CI2) and filter to remove the Pd/C catalyst.[5][6]

 Purification: Evaporate the solvent under reduced pressure. Purify the resulting crude
product by silica column chromatography (eluent: cyclohexane/ethyl acetate) to obtain the
desired aryl ether.[5][6]

Chemical Reactivity and Key Reactions

The chemical behavior of (3-Methylbutoxy)benzene is dominated by the interplay between the
aromatic ring and the activating ether group.

Electrophilic Aromatic Substitution (EAS)

The 3-methylbutoxy group is a powerful activating group and an ortho, para-director in
electrophilic aromatic substitution reactions.[1] This is due to the electron-donating resonance
effect of the oxygen's lone pairs, which increases the electron density of the benzene ring,
making it more susceptible to electrophilic attack. Due to the significant steric bulk of the 3-
methylbutoxy group, the para-substituted product is strongly favored over the ortho product.[1]

¢ Nitration: Reaction with a mixture of nitric acid (HNOs) and sulfuric acid (H2SOa) yields
primarily 1-(3-methylbutoxy)-4-nitrobenzene.[1]

 Sulfonation: Reaction with fuming sulfuric acid (SOs in H2SOa) favors the formation of 4-(3-
methylbutoxy)benzenesulfonic acid.[1]
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EAS Mechanism: Para-Substitution

@ylbutoxy)b@ Electrophile (E*)

+ E* (Rate-determining)

Sigma Complex
(Resonance Stabilized)

Loss of H*

Deprotonation

Restores Aromaticity

Para-Substituted Product

Click to download full resolution via product page

Figure 2: Electrophilic Aromatic Substitution Pathway.

Ether Cleavage

While the ether linkage is generally stable, it can be cleaved under harsh, strongly acidic
conditions using hydrohalic acids like HBr or HI.[1] The reaction proceeds via protonation of the
ether oxygen, converting the alkoxy group into a good leaving group (an alcohol), followed by
nucleophilic attack of the halide ion on the alkyl carbon.[1]
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Acidic Ether Cleavage Mechanism
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Figure 3: Mechanism of Ether Cleavage by HBr.

Spectroscopic and Analytical Data

Structural elucidation and purity assessment of (3-Methylbutoxy)benzene rely on standard
spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas
Chromatography-Mass Spectrometry (GC-MS) are effective for verifying purity and identifying
trace impurities.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the molecular structure. Predicted chemical shifts
for 1H and 13C NMR are presented below, along with experimental data where available.

Table 2: *H NMR Spectral Data
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Predicted & (ppm) Experimental &

Protons Multiplicity
[1] (ppm)[5]

Aromatic (CeH5) 6.8-7.3 6.88 - 6.93 Multiplet

-O-CHa- 39-41 3.99(J=6.7Hz) Triplet

-CH2-CH- 16-1.8 154-1.71 Multiplet

-CH(CHs)2 1.8-20 1.82-1.87 Multiplet

-CH(CHs)2 09-1.0 0.96 (J = 6.6 Hz) Doublet

Table 3: Predicted 3C NMR Spectral Data[1]

Carbon Atom Predicted Chemical Shift (6, ppm)
Aromatic (C-O) 158 - 160

Aromatic (CH) 114 -130

-O-CH2- 67 - 70

-CH2-CH- 38 -40

-CH(CHs)2 (methine) 25-27

-CH(CHs)z2 (methyls) 22 -24

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For (3-
Methylbutoxy)benzene (C11H160), the mass spectrum is expected to show a molecular ion
peak (M*) at an m/z of 164.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The spectrum of (3-
Methylbutoxy)benzene will prominently feature a characteristic C-O ether stretching vibration
around 1100 cm~1.[1] An evaluated reference spectrum is available in the NIST Chemistry
WebBook.[4]
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Applications in Research and Development

(3-Methylbutoxy)benzene is a versatile building block with applications in several areas of
chemical research.

Intermediate for Complex Molecules: It serves as a precursor for synthesizing more complex
organic compounds, including substituted aromatic derivatives.[1]

o Materials Science: The 3-methylbutoxy group can be incorporated into larger molecules to
influence their physical properties.[1] Derivatives have been used in the development of
advanced materials such as liquid crystals and photoswitchable azo compounds.[1]

e Ligand Synthesis: It has been used in the synthesis of complex ligands for creating
coordination polymers and intricate network structures.[1]

o Polymer Chemistry: It has been described as a cyclic monomer for use in the production of
polyester plastics.[2]

e Biochemical Tools: The compound's fluorescent properties suggest potential for use in the
fluorescent labeling of proteins and DNA.[2]

Safety and Handling

(3-Methylbutoxy)benzene should be handled with care in a laboratory setting. While a
specific, detailed safety data sheet was not found in the search results, general precautions for
aromatic ethers and flammable organic liquids should be followed. The compound is intended
for research purposes only.

Table 4: Safety and Handling Precautions
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Aspect

Precaution

Reference

Handling

Use in a well-ventilated area.
Wear appropriate personal
protective equipment (PPE),
including protective gloves and
safety glasses. Avoid contact
with skin, eyes, and clothing.
Keep away from heat, sparks,

and open flames.

(7108l

Storage

Store in a tightly closed
container in a cool, dry place.
Store away from oxidizing

agents.

[9]

Fire Fighting

Use dry chemical, foam, or
carbon dioxide as
extinguishing media. Water
may be ineffective.

[719]

Disposal

Dispose of contents and
container to an approved
waste disposal plant in
accordance with local, state,

and federal regulations.

[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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